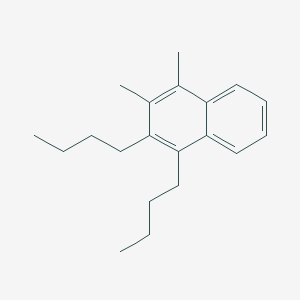

1,2-Dibutyl-3,4-dimethylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65308-80-7 |

|---|---|

Molecular Formula |

C20H28 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1,2-dibutyl-3,4-dimethylnaphthalene |

InChI |

InChI=1S/C20H28/c1-5-7-11-17-15(3)16(4)18-13-9-10-14-20(18)19(17)12-8-6-2/h9-10,13-14H,5-8,11-12H2,1-4H3 |

InChI Key |

HGSOYWPHNHQXBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2C(=C1C)C)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dibutyl 3,4 Dimethylnaphthalene

Retrosynthetic Analysis of the 1,2-Dibutyl-3,4-dimethylnaphthalene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. youtube.comrsc.org For this compound, several disconnections can be proposed.

A primary approach involves disconnecting the four alkyl-naphthalene bonds, suggesting a strategy that starts with a naphthalene (B1677914) core and introduces the butyl and methyl groups sequentially. This leads back to naphthalene and appropriate alkylating agents. However, controlling the precise placement of four different substituents on the naphthalene ring is a significant challenge due to the inherent reactivity patterns of the naphthalene system. nih.govlibretexts.org

A second strategy involves disconnecting the bonds formed via metal-catalyzed cross-coupling reactions. This would disconnect, for example, a butyl group, leading back to a 1-butyl-2-halo-3,4-dimethylnaphthalene and a butyl-organometallic reagent. This approach offers better control over regiochemistry compared to direct alkylation.

A third and more fundamental retrosynthetic approach involves the disconnection of the naphthalene ring itself. This suggests a cyclization or annulation strategy where the bicyclic system is constructed from a highly substituted monocyclic precursor. For instance, a Diels-Alder type disconnection could lead back to a substituted diene and a dienophile, which already contain the necessary butyl and methyl groups. This can be an effective way to control the substitution pattern from the outset.

Direct Alkylation Strategies for Naphthalene Core Functionalization

Directly adding alkyl groups to a pre-formed naphthalene ring is a common strategy, though it faces significant hurdles in achieving the specific 1,2,3,4-tetrasubstituted pattern.

Friedel-Crafts alkylation is a classic method for installing alkyl groups on aromatic rings. numberanalytics.com However, its application to naphthalene for a synthesis like that of this compound is problematic for several reasons:

Regioselectivity: Naphthalene is more reactive than benzene (B151609) and typically undergoes electrophilic substitution preferentially at the α-position (C1). libretexts.org For larger alkyl groups, steric hindrance with the hydrogen at the C8 position can favor substitution at the β-position (C2). stackexchange.com Achieving the vicinal 1,2,3,4-substitution pattern is difficult to control as the directing effects of the first and subsequent alkyl groups would lead to a mixture of isomers.

Polyalkylation: The initial alkylation activates the naphthalene ring, making it more susceptible to further alkylation than the starting material. This often leads to over-alkylation, producing a complex mixture of products that are difficult to separate.

Carbocation Rearrangements: When using primary alkyl halides like butyl chloride, the intermediate primary carbocation is prone to rearranging to a more stable secondary carbocation, leading to the incorporation of sec-butyl groups instead of the desired n-butyl groups.

Kinetic studies on the Friedel-Crafts acylation of naphthalene have shown that isomer ratios can be highly dependent on reaction conditions such as solvent and catalyst concentration, highlighting the complexity of controlling selectivity. libretexts.org For instance, the acylation of naphthalene can yield the 1-isomer as the kinetic product and the 2-isomer as the thermodynamic product. Similar complexities would be expected for alkylation.

Modern cross-coupling reactions offer a more powerful and regioselective alternative to classical methods for functionalizing aromatic rings. youtube.com These methods typically involve reacting an organometallic reagent with an organic halide in the presence of a transition metal catalyst. nih.gov

Grignard reagents (R-MgX) are potent nucleophiles widely used in carbon-carbon bond formation. youtube.com A plausible route to the target molecule would involve the sequential coupling of butyl and methyl Grignard reagents with a poly-halogenated naphthalene derivative. For example, starting with 1,2,3,4-tetrachloronaphthalene, one could envision a stepwise substitution.

The success of such an approach would depend on differentiating the reactivity of the various C-Cl bonds, which can be challenging. However, transition metal catalysts, particularly those based on nickel, palladium, or iron, can facilitate the cross-coupling of Grignard reagents with aryl halides under mild conditions. nih.govorganic-chemistry.orgrsc.org A patent for the synthesis of 1,4-dimethylnaphthalene (B47064) describes the reaction of 1,4-dihalonaphthalene with a methyl magnesium halide Grignard reagent, catalyzed by a nickel-phosphine complex, demonstrating the industrial feasibility of this type of reaction. google.com

Nickel-catalyzed cross-coupling reactions are particularly effective for forming C(sp²)-C(sp³) bonds and are often more cost-effective than their palladium counterparts. nih.govrsc.org The Kumada-Tamao-Corriu coupling, which pairs an organic halide with a Grignard reagent using a nickel-phosphine catalyst, is a benchmark reaction in this class. chemrxiv.org

The choice of phosphine (B1218219) ligand is critical for controlling the catalyst's activity and selectivity. princeton.edu For the synthesis of this compound, a strategy could involve a pre-functionalized naphthalene, such as 1,4-dibromo-2,3-dimethylnaphthalene, which could then undergo a double Kumada coupling with butylmagnesium bromide. Alternatively, a sequential approach on a tetrahalonaphthalene using different Grignard reagents could be employed. Nickel catalysts have proven effective in coupling complex heteroaryl phosphonium (B103445) salts with boronic acids, showcasing their versatility in challenging coupling reactions. nih.gov

| Strategy | Naphthalene Precursor | Organometallic Reagent(s) | Catalyst Example | Key Challenge |

|---|---|---|---|---|

| Simultaneous Double Coupling | 1,4-Dibromo-2,3-dimethylnaphthalene | Butylmagnesium bromide | NiCl₂(dppp) | Synthesis of the specific dibromo-dimethylnaphthalene precursor. |

| Sequential Coupling | 1,2,3,4-Tetrabromonaphthalene | 1. Methylmagnesium bromide (2 eq.) 2. Butylmagnesium bromide (2 eq.) | Pd(PPh₃)₄ or Ni(acac)₂ | Controlling the regioselectivity of the sequential additions. |

| Suzuki Coupling | 1,2-Dibutyl-3,4-dibromonaphthalene | Methylboronic acid | Pd(OAc)₂/SPhos | Synthesis of the dibutyl-dibromonaphthalene intermediate. |

Metal-Catalyzed Coupling Reactions for Butyl and Methyl Group Introduction

Cyclization and Annulation Routes to the Substituted Naphthalene Nucleus

Building the naphthalene core from simpler, acyclic, or monocyclic precursors often provides the best control over the final substitution pattern. nih.gov This approach, known as annulation, involves the formation of a new ring onto an existing one.

Several methods have been developed for the regioselective synthesis of polysubstituted naphthalenes via cyclization. digitellinc.comresearchgate.net For instance, rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes can produce highly substituted naphthalenes. acs.org A potential route to this compound could involve the coupling of a suitably substituted phenylboronic acid with 3,4-dimethylhex-3-ene.

Another powerful strategy is the [2+2+2] cycloaddition. The synthesis of 1,2,3,4-naphthalene diimides has been achieved using a cycloaddition of an aryne precursor with two equivalents of an alkyne, which establishes the tetrasubstituted pattern on one ring in a single step. nih.gov A similar strategy could be envisioned where an aryne is reacted with an alkyne like 3,4-dimethylhex-3-ene to construct the desired scaffold.

Diels-Alder Cycloaddition Strategies and Regioselectivity (e.g., involving benzyne (B1209423) intermediates and furan (B31954) derivatives)

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a robust method for forming the naphthalene bicyclic system. A classic and relevant example involves the reaction between a benzyne dienophile and a substituted diene. For instance, the synthesis of 1,2,3,4-tetraphenylnaphthalene (B1582023) is often used as a laboratory example of a Diels-Alder reaction where benzyne, generated in situ, reacts with tetraphenylcyclopentadienone. wikipedia.org This [4+2] cycloaddition initially forms a bridged adduct, which then expels a small molecule (like carbon monoxide) in a retro-Diels-Alder step to yield the stable aromatic naphthalene ring.

Applying this to the target molecule, a plausible route would involve the reaction of a benzyne intermediate with a suitably substituted furan derivative. Furan can act as the diene component in Diels-Alder reactions. The initial cycloadduct would then undergo a dehydration or other elimination step to form the aromatic naphthalene ring. The regioselectivity—the precise placement of the butyl and methyl groups—would be dictated by the substitution pattern on both the benzyne and the furan precursor.

Another powerful strategy involves the [2+2+2] cycloaddition, which can be used to create a 1,2,3,4-tetrasubstituted pattern on a naphthalene core. beilstein-journals.orgnih.gov This method might involve the reaction of an aryne precursor with two molecules of an alkyne. For the synthesis of this compound, this could hypothetically involve an aryne reacting with one equivalent of an internal alkyne bearing two butyl groups and another equivalent with two methyl groups, though controlling the regiochemistry of such a multi-component reaction would be a significant challenge.

Tandem Reactions and Cascade Cyclizations for Naphthalene Formation

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to synthesizing complex molecules like 1,2,3,4-tetrasubstituted naphthalenes in a single synthetic operation. These processes minimize waste and improve operational efficiency by combining multiple bond-forming events without isolating intermediates.

A notable strategy involves a fluoride-induced cascade reaction of lactol silyl (B83357) ethers, which can be prepared from 4-alkynylisocoumarins and ketene (B1206846) silyl acetals. rsc.orgresearchgate.net This method allows for the regioselective synthesis of naphthalenes with four different substituents. By carefully choosing the starting materials, one could design a sequence where the butyl and methyl groups are installed in the desired 1,2,3,4-positions on the naphthalene core.

Another relevant approach is the electrophilic cyclization of arylalkynes. nih.gov This method can produce a wide variety of substituted naphthalenes under mild conditions. For the target molecule, a suitably substituted arene containing a propargylic alcohol side chain could be induced to cyclize, forming the second ring of the naphthalene system. The substituents on the starting arene and the alkyne portion would ultimately become the butyl and methyl groups on the final product. For example, a tertiary alcohol's presence on the side chain does not impede the cyclization, allowing for the synthesis of 2,3,4-trisubstituted naphthalenes in a single step. nih.gov

Stereochemical Control and Regioselective Synthesis of this compound

Achieving the specific 1,2-dibutyl-3,4-dimethyl arrangement requires high regioselectivity. Many classical naphthalene syntheses, like the Haworth reaction, provide some regiochemical control but can be limited. youtube.com Modern transition-metal-catalyzed reactions offer more precise solutions. For instance, nickel-catalyzed reductive ring-opening of 7-oxabenzonorbornadienes with acyl chlorides provides an exclusive method for preparing β-acyl naphthalenes, demonstrating high regioselectivity. rsc.org Adapting such a reductive coupling strategy could offer a pathway to selectively introduce functional groups that can then be converted to the desired alkyl substituents.

Stereochemical control is crucial when chiral centers are present. While this compound itself is achiral, the principles of stereocontrol are vital in many advanced synthetic routes that may proceed via chiral intermediates. For example, the dearomative cyclopropanation of naphthalenes using chiral dirhodium catalysts can create multiple stereogenic centers with high enantioselectivity (up to 99% ee). rsc.org The resulting polycyclic compounds can then be further transformed into the target naphthalene derivative. The stereochemical course of the Haworth synthesis has also been studied for optically active alkylated naphthalenes, highlighting that certain steps can proceed with racemization, an important consideration when designing a synthesis for a chiral analogue. researchgate.net

Optimization of Reaction Conditions and Yield for Industrial Scalability

The commercial production of alkylated naphthalenes is a significant industrial activity, primarily for their use as high-performance synthetic base oils in lubricants. datainsightsmarket.comwikipedia.orgwkinformation.com The global market for these compounds is substantial, projected to reach over $150 million by 2025. wkinformation.com This industrial context provides valuable insights into scalable synthetic methods.

The dominant industrial process for producing alkylated naphthalenes is Friedel-Crafts alkylation, where naphthalene reacts with an olefin (an alkene) in the presence of an acidic catalyst. researchgate.netgoogle.com For industrial scalability, heterogeneous catalysts like zeolites are often preferred over traditional Lewis acids such as aluminum chloride because they are easier to handle, less corrosive, and can be regenerated and reused. google.com

To produce a polyalkylated naphthalene like the target molecule, reaction conditions would need to be carefully optimized. Key parameters include:

Catalyst Choice : Large-pore zeolites are often required to allow the bulky alkylated products to form within and diffuse out of the catalyst's pores. google.com The acidity of the catalyst influences the degree of alkylation.

Reactant Ratio : The molar ratio of the alkylating agent (e.g., 1-butene (B85601) for the butyl groups and propene or another C2 source for the methyl groups, followed by further steps) to naphthalene is critical. A higher ratio generally leads to polyalkylation. researchgate.net

Temperature and Pressure : These conditions are optimized to maximize the reaction rate and selectivity towards the desired isomer while minimizing side reactions and catalyst deactivation. researchgate.net

Solvent : In some processes, ionic liquids have been used as catalysts, demonstrating high selectivity towards tri- and tetra-alkylnaphthalenes under mild conditions. researchgate.net

Interactive Data Table: Catalytic Systems for Naphthalene Alkylation

| Catalyst System | Alkylating Agent | Target Product Type | Key Advantage |

| Zeolite Y | Pentenes | Pentyltoluenes (DMN precursor) | Inexpensive and effective for initial alkylation |

| Pt/Re/Al₂O₃ | Pentyltoluenes | DMN mixture | Effective for cyclization and dehydrogenation |

| Et₃NHCl-AlCl₃ (Ionic Liquid) | n-Hexene/n-Octene | Polyalkylated Naphthalenes | High selectivity (up to 98%) under mild conditions researchgate.net |

| Chiral Dirhodium Carboxylate | Naphthalene-tethered diazoesters | Benzonorcaradienes | Excellent enantioselectivity for asymmetric synthesis rsc.org |

Spectroscopic and Structural Elucidation of 1,2 Dibutyl 3,4 Dimethylnaphthalene

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Constitutional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1,2-Dibutyl-3,4-dimethylnaphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts, and their coupling patterns. The aromatic region would display signals for the six naphthalene (B1677914) ring protons. Due to the substitution pattern, these protons would likely appear as a complex set of multiplets. The aliphatic region would feature signals corresponding to the two butyl and two methyl groups. The chemical shifts would be influenced by their proximity to the aromatic ring and to each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For the proposed structure, a total of 20 distinct carbon signals would be expected in the absence of any symmetry. The aromatic region would show ten signals for the naphthalene core, while the aliphatic region would display ten signals for the butyl and methyl substituents.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within the butyl chains and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbon and proton atoms. This is particularly crucial for establishing the connectivity between the butyl and methyl groups and the naphthalene ring, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 | 134.5 | - | - |

| C2 | 135.2 | - | - |

| C3 | 133.8 | - | - |

| C4 | 133.1 | - | - |

| C4a | 131.9 | - | - |

| C5 | 125.8 | 7.95 | d |

| C6 | 125.1 | 7.45 | t |

| C7 | 126.3 | 7.50 | t |

| C8 | 128.2 | 8.05 | d |

| C8a | 129.7 | - | - |

| 1-CH₃ | - | - | - |

| 2-CH₃ | - | - | - |

| 3-CH₃ | 15.8 | 2.45 | s |

| 4-CH₃ | 16.1 | 2.50 | s |

| 1-Butyl-CH₂ | 32.5 | 2.80 | t |

| 1-Butyl-CH₂ | 34.2 | 1.60 | m |

| 1-Butyl-CH₂ | 22.9 | 1.40 | m |

| 1-Butyl-CH₃ | 14.1 | 0.95 | t |

| 2-Butyl-CH₂ | 32.8 | 2.85 | t |

| 2-Butyl-CH₂ | 34.4 | 1.65 | m |

| 2-Butyl-CH₂ | 23.0 | 1.45 | m |

| 2-Butyl-CH₃ | 14.2 | 0.98 | t |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₀H₂₈), the calculated exact mass would be a key piece of identifying information.

The fragmentation pattern observed in the mass spectrum provides valuable structural clues. For this molecule, characteristic fragmentation would involve the loss of alkyl fragments from the butyl chains. The most prominent fragmentation pathway would likely be benzylic cleavage, leading to the loss of a propyl radical (C₃H₇) to form a stable benzylic cation. Subsequent fragmentations could involve further loss of alkyl groups or rearrangements.

Table 2: Predicted HRMS Data for this compound Predicted data.

| Ion | Formula | Calculated m/z | Predicted Relative Abundance (%) | Assignment |

|---|---|---|---|---|

| [M]⁺ | C₂₀H₂₈ | 268.2191 | 40 | Molecular Ion |

| [M-CH₃]⁺ | C₁₉H₂₅ | 253.1956 | 15 | Loss of a methyl group |

| [M-C₃H₇]⁺ | C₁₇H₂₁ | 225.1643 | 100 | Loss of a propyl radical (benzylic cleavage) |

| [M-C₄H₉]⁺ | C₁₆H₁₉ | 211.1487 | 60 | Loss of a butyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of both the aromatic ring (typically in the 3100-3000 cm⁻¹ region) and the aliphatic side chains (in the 3000-2850 cm⁻¹ region). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. C-H bending vibrations of the methyl and methylene (B1212753) groups would be observed in the 1465-1370 cm⁻¹ range. Out-of-plane C-H bending vibrations of the substituted naphthalene ring would give rise to strong bands in the 900-675 cm⁻¹ region, and their exact positions can sometimes provide clues about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric C-H stretching of the methyl groups would also be a prominent feature. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound Predicted data based on analogous structures.

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Mode Assignment |

|---|---|---|---|

| 3050-3020 | Medium | Strong | Aromatic C-H Stretch |

| 2955-2850 | Strong | Strong | Aliphatic C-H Stretch (CH₃, CH₂) |

| 1610, 1580, 1500 | Medium-Strong | Strong | Aromatic C=C Ring Stretch |

| 1460-1440 | Medium | Medium | CH₂ Scissoring and CH₃ Asymmetric Bend |

| 1380-1370 | Medium | Medium | CH₃ Symmetric Bend |

| 850-750 | Strong | Weak | Aromatic C-H Out-of-Plane Bend |

Spectroscopic Analysis for Electronic Transitions (e.g., UV-Vis absorption)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to have characteristic absorption spectra in the ultraviolet region. The spectrum of this compound would be expected to show multiple absorption bands corresponding to π-π* transitions within the naphthalene ring system. The positions and intensities of these bands are influenced by the substitution pattern. Alkyl substitution typically causes a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent Predicted data based on analogous structures.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~230 | ~80,000 | ¹Bb ← ¹A |

| ~280 | ~8,000 | ¹La ← ¹A |

| ~320 | ~500 | ¹Lb ← ¹A |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including bond lengths, bond angles, and torsional angles. This data would confirm the connectivity established by NMR and would also reveal the conformation of the butyl chains and the planarity of the naphthalene ring system. Furthermore, the crystal packing arrangement would show the intermolecular interactions present in the solid state.

Due to steric hindrance between the peri-substituents (the 1-butyl and 8-hydrogen, and the 4-methyl and 5-hydrogen), the naphthalene ring may exhibit some deviation from planarity. The butyl chains would likely adopt a staggered conformation to minimize steric strain.

Table 5: Hypothetical Crystallographic Data for this compound Illustrative data as no experimental crystal structure is available.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1968 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.08 |

Chemical Reactivity and Transformation of 1,2 Dibutyl 3,4 Dimethylnaphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including naphthalene (B1677914) and its derivatives. dalalinstitute.com In general, naphthalene undergoes electrophilic attack more readily than benzene (B151609) because the activation energy for forming the intermediate carbocation is lower. youtube.com The substitution pattern on 1,2-Dibutyl-3,4-dimethylnaphthalene, with all substituents on one ring, creates a distinct electronic and steric environment. The alkyl groups (butyl and methyl) are activating, electron-donating groups, which direct incoming electrophiles to ortho and para positions.

For this compound, the unsubstituted ring is the primary site for electrophilic attack due to reduced steric hindrance. The available positions are C5, C6, C7, and C8. Based on the general principles of EAS on naphthalenes, the α-positions (C5 and C8) are electronically favored over the β-positions (C6 and C7). wordpress.com This preference is due to the greater stability of the carbocation intermediate (arenium ion) formed during α-substitution, which can be stabilized by resonance structures that keep one of the benzene rings intact. wordpress.com

However, the bulky butyl group at the C1 position may exert some steric hindrance on the peri-position (C8), potentially favoring substitution at the C5 position. Therefore, in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, a mixture of 5- and 8-substituted products would be expected, with the 5-substituted isomer likely predominating.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1,2-Dibutyl-3,4-dimethyl-5-nitronaphthalene | 1,2-Dibutyl-3,4-dimethyl-8-nitronaphthalene |

| Bromination | Br₂/FeBr₃ | 5-Bromo-1,2-dibutyl-3,4-dimethylnaphthalene | 8-Bromo-1,2-dibutyl-3,4-dimethylnaphthalene |

This table is based on established principles of electrophilic aromatic substitution on substituted naphthalenes. Actual product distribution may vary based on specific reaction conditions.

Oxidation Pathways and Functionalization of Butyl and Methyl Groups

The alkyl side chains of this compound are susceptible to oxidation, a reaction that can be controlled to yield various functionalized derivatives. The benzylic carbons of the butyl and methyl groups are the most reactive sites for oxidation.

Analogous to the oxidation of other alkylated naphthalenes, such as 1,4-dimethylnaphthalene (B47064), the methyl and butyl groups on this compound can be oxidized to carboxylic acids. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can oxidize all four alkyl chains. The likely product of exhaustive oxidation would be a tetracarboxylic acid derivative of naphthalene.

Selective oxidation is more challenging but can be achieved under milder conditions. For instance, controlling the stoichiometry of the oxidant and the reaction temperature could potentially favor the oxidation of the more reactive methyl groups over the butyl groups, or the benzylic CH₂ of the butyl groups. This is a common strategy for producing valuable intermediates like naphthalenedicarboxylic acids from dimethylnaphthalenes. wikipedia.org

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Conditions | Likely Major Product(s) |

|---|---|---|

| Hot KMnO₄ (excess) | Vigorous | Naphthalene-1,2,3,4-tetracarboxylic acid derivative |

This table illustrates potential oxidation pathways based on reactions of similar alkylated aromatic compounds.

Reduction Reactions of the Naphthalene Core and Side Chains (e.g., hydrogenation)

The naphthalene core of this compound can be reduced under various conditions to yield dihydro-, tetrahydro-, or decahydronaphthalene (B1670005) derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction. youtube.com

Birch Reduction: Reaction with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol can selectively reduce one of the aromatic rings. huji.ac.il For this compound, reduction would likely occur on the unsubstituted ring to avoid the steric bulk of the alkyl groups, yielding a 1,2,3,4-tetrahydro derivative.

Catalytic Hydrogenation: This method offers a pathway to more extensively reduced products.

Using a catalyst like palladium or platinum under moderate temperature and pressure can lead to the formation of tetralin (tetrahydronaphthalene) derivatives. youtube.com In this case, the unsubstituted ring would be preferentially hydrogenated.

Under more forcing conditions, such as high pressure and temperature with a nickel catalyst, complete hydrogenation of both rings occurs, leading to the formation of a decalin (decahydronaphthalene) derivative. youtube.commdpi.com

Table 3: Reduction Products of this compound

| Reagents | Product Type | Specific Product Name |

|---|---|---|

| Na/NH₃, EtOH | Dihydronaphthalene | 1,2-Dibutyl-3,4-dimethyl-5,8-dihydronaphthalene |

| H₂, Pd/C (mild) | Tetrahydronaphthalene (Tetralin) | 1,2-Dibutyl-3,4-dimethyl-5,6,7,8-tetrahydronaphthalene |

This data is extrapolated from known reduction reactions of substituted naphthalenes. youtube.comhuji.ac.il

Nucleophilic Substitution and Addition Reactions on the Substituted Naphthalene System

Nucleophilic aromatic substitution (S_NAr) on an unactivated aromatic ring like that of this compound is generally not feasible. These reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. researchgate.net Therefore, direct displacement of a hydrogen atom or an alkyl group by a nucleophile is highly unlikely under standard conditions.

Nucleophilic addition, followed by elimination, could theoretically occur if a derivative with a suitable leaving group (e.g., a halogen) were synthesized first via electrophilic substitution.

Investigation of Rearrangement Reactions and Isomerization Pathways

Alkylnaphthalenes are known to undergo rearrangement and isomerization reactions, typically under acidic conditions using catalysts such as zeolites or HF-BF₃. acs.orggoogle.com These reactions often involve the migration of alkyl groups around the naphthalene nucleus. For dimethylnaphthalenes, it has been shown that methyl groups can shift between adjacent alpha and beta positions, but migration from one ring to another is more difficult. google.comepo.org

For this compound, exposure to a strong acid catalyst could induce a variety of isomerization products. Potential rearrangements include:

1,2-Shifts: Migration of a methyl or butyl group to an adjacent carbon atom. For example, the methyl group at C3 could migrate to C2.

Positional Isomerization: The entire substitution pattern could rearrange to form more thermodynamically stable isomers. Given the steric crowding of the 1,2,3,4-substitution pattern, rearrangement to less crowded isomers like 2,6- or 2,7-disubstituted patterns might be favored under equilibrium conditions, though this would likely require more severe conditions. wikipedia.org

These rearrangements are often complex and can lead to a mixture of isomers, the composition of which depends on kinetic versus thermodynamic control. wordpress.com

Catalytic Transformations Involving this compound

Beyond the reactions mentioned above, this compound can be a substrate for various other catalytic transformations.

Dehydrogenation: If the corresponding tetralin derivative were formed, catalytic dehydrogenation using a catalyst like palladium on carbon (Pd/C) at elevated temperatures would regenerate the aromatic naphthalene ring system.

Catalytic Cracking/Reforming: In processes relevant to the petroleum industry, exposure to high temperatures and specific catalysts (e.g., zeolites) can lead to dealkylation (removal of butyl or methyl groups) or transalkylation (transfer of alkyl groups to another molecule). researchgate.net

Shape-Selective Catalysis: The use of shape-selective catalysts like certain zeolites could be employed to selectively transform this compound. For example, a catalyst with pores of a specific size might facilitate the isomerization to a less bulky isomer that can fit within its catalytic sites. researchgate.net

Theoretical and Computational Studies on 1,2 Dibutyl 3,4 Dimethylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred spatial arrangement of molecules. For a sterically crowded molecule like 1,2-Dibutyl-3,4-dimethylnaphthalene, these calculations are indispensable for understanding its stability and properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties. For this compound, DFT calculations, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into its molecular orbitals.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. In substituted naphthalenes, the positions and nature of the alkyl groups significantly influence the HOMO-LUMO gap. For instance, studies on dimethylnaphthalenes have shown that the substitution pattern affects the electronic properties. researchgate.net The presence of both butyl and methyl groups in this compound would lead to a complex interplay of inductive and hyperconjugative effects, which can be precisely quantified through DFT.

A hypothetical molecular orbital analysis for this compound would likely show the HOMO and LUMO orbitals to be primarily localized on the naphthalene (B1677914) ring system, characteristic of π-conjugated systems. The electron-donating alkyl groups would be expected to raise the energy of the HOMO and LUMO compared to unsubstituted naphthalene.

Table 1: Predicted Electronic Properties of this compound based on DFT (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~0.5 D | Indicates the overall polarity of the molecule. |

Note: These values are hypothetical and would need to be confirmed by specific DFT calculations.

The presence of flexible butyl groups in this compound gives rise to a complex conformational landscape with numerous possible stereoisomers and conformers. The rotation around the C-C single bonds of the butyl chains leads to various spatial arrangements. Computational methods are essential to explore this landscape and identify the most stable conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to:

Explore Conformational Dynamics: Observe the transitions between different conformers and understand the flexibility of the butyl chains at different temperatures. nih.gov

Simulate Bulk Properties: By simulating a system containing many molecules, properties like density, viscosity, and diffusion coefficients can be predicted. This is particularly relevant as alkylated naphthalenes are used as synthetic base oils in lubricants. researchgate.netnlgi.orgresearchgate.net

Study Intermolecular Interactions: Analyze how molecules of this compound interact with each other and with other molecules in a mixture. The aromatic naphthalene core and the aliphatic alkyl chains will govern these interactions, which are a combination of van der Waals forces and π-π stacking interactions.

MD simulations on similar systems, such as other alkylated naphthalenes, have shown that the length and branching of the alkyl chains significantly affect the physical properties like pour point and viscosity. researchgate.net

Quantitative Structure-Property Relationships (QSPR) Modeling and Predictive Analytics (e.g., for thermodynamic properties like Gibbs Free Energy)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.gov These models are built using a set of molecules with known properties and can then be used to predict the properties of new, untested compounds.

For this compound, QSPR models could be developed or applied to predict a range of thermodynamic properties, including:

Gibbs Free Energy of Formation: A fundamental thermodynamic property indicating the stability of the molecule.

Boiling Point: An important physical property for industrial applications.

Viscosity: Crucial for lubricant applications.

Solubility: Important for understanding its environmental fate and for formulation purposes.

QSPR models for PAHs and their derivatives often use a variety of molecular descriptors, such as topological indices, constitutional indices, and quantum-chemical descriptors. researchgate.net Given the availability of extensive databases on the properties of PAHs, a reliable QSPR model could provide accurate predictions for this compound without the need for extensive experimental measurements.

Table 2: Example of Descriptors Used in QSPR Models for PAHs

| Descriptor Type | Examples |

| Topological | Wiener index, Zagreb index |

| Constitutional | Molecular weight, Number of rings |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment |

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are invaluable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, oxidation, or other chemical transformations. The alkylation of naphthalene is a common synthetic route, and understanding the regioselectivity of this reaction is crucial. researchgate.net

DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, the mechanism of formation of naphthalenes from smaller precursors has been extensively studied theoretically. acs.org

For this compound, theoretical studies could elucidate the mechanism of its formation during alkylation processes, explaining why this particular isomer might be formed and predicting the reaction conditions that would favor its synthesis. Furthermore, the study of its oxidation mechanism is relevant to its application as a lubricant, where oxidative stability is a key performance parameter. nlgi.org

Advanced Applications of 1,2 Dibutyl 3,4 Dimethylnaphthalene and Its Derivatives in Materials Science and Organic Synthesis

Role as an Advanced Building Block in Complex Organic Synthesis

The structural characteristics of 1,2-dibutyl-3,4-dimethylnaphthalene make it a valuable precursor for the synthesis of more complex molecular architectures. The alkyl substituents can be strategically modified or can influence the reactivity of the naphthalene (B1677914) core, enabling its use in the construction of polymers and specialty organic compounds.

Precursors for Polymer Synthesis and Macromolecular Architectures

Naphthalene diimides (NDIs) are a class of compounds extensively used in the synthesis of high-performance polymers and macromolecular structures. beilstein-journals.org The core of this compound can be envisaged as a precursor to a 1,2,3,4-naphthalene diimide scaffold. The synthesis of such diimides often involves the construction of a naphthalene core with a 1,2,3,4-tetracarbonyl derivatization pattern. beilstein-journals.org This can be achieved through methods like cycloaddition reactions. beilstein-journals.org The resulting diimides serve as monomers for polymerization, leading to materials with applications in organic electronics and supramolecular chemistry. beilstein-journals.org

The butyl and methyl groups on the naphthalene core would be expected to enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for their processability into thin films and other device structures. This is a significant advantage over unsubstituted or less-substituted naphthalene-based polymers, which often suffer from poor solubility.

Intermediates for Specialty Organic Compounds

The functionalization of naphthalene derivatives is a key strategy for the development of specialty organic compounds such as dyes and pharmaceuticals. While direct evidence for the use of this compound is limited, the applications of its close isomer, 1,4-dimethylnaphthalene (B47064), provide a strong indication of its potential. Functionalized derivatives of 1,4-dimethylnaphthalene have been investigated as precursors for biomedical applications, particularly in the context of anticancer and antibiotic therapies. researchgate.net These compounds can form metastable endoperoxides that release singlet oxygen, a highly reactive species with cytotoxic effects. researchgate.net

Similarly, the this compound core could be functionalized to produce novel therapeutic agents. The specific substitution pattern may influence the stability of the endoperoxide and its release kinetics, offering a means to fine-tune the biological activity. Furthermore, 1,4-naphthalene dicarboxylic acid, which can be obtained by the oxidation of 1,4-dimethylnaphthalene, is a vital intermediate in the production of pigments, resins, and pharmaceuticals. google.com This suggests a parallel pathway for the derivatives of this compound.

Exploration in Organic Electronic Materials

Naphthalene-based compounds, particularly naphthalene diimides, are at the forefront of research in organic electronic materials due to their excellent electron-accepting properties and high charge carrier mobilities.

Derivatives of this compound, specifically those that can be converted to the corresponding 1,2,3,4-naphthalene diimides, are expected to be valuable as electron acceptors and n-type semiconductors. The electron-withdrawing imide groups, combined with the naphthalene core, create a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. Research on 1,2,3,4-naphthalene diimides has shown that they are optically and electronically similar to other NDI isomers, absorbing and emitting light in the visible region and readily undergoing one-electron reduction processes. beilstein-journals.org The alkyl substituents of the this compound precursor would likely improve the solution processability of these materials, which is a significant advantage for the fabrication of large-area and flexible electronic devices.

Structure-Performance Relationships in Optoelectronic Devices

The performance of organic optoelectronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), is intimately linked to the molecular structure of the active materials. For naphthalene-based materials, key factors include the arrangement of the molecules in the solid state (packing), the energy levels of the frontier molecular orbitals (HOMO and LUMO), and the charge carrier mobility.

The cata-derivatization of aromatic scaffolds, as would be the case in a 1,2,3,4-naphthalene diimide derived from this compound, can be exploited to stabilize longer heteroacenes and introduces inductive stabilization of the frontier molecular orbital levels. beilstein-journals.org This has been shown to enable the production of n-type organic thin-film transistors. beilstein-journals.org The specific placement of the butyl and methyl groups would influence the intermolecular interactions and solid-state packing, which in turn would affect the charge transport properties. Computational studies on related systems, such as coumarin (B35378) derivatives, have demonstrated how substitutions on the aromatic core can be used to tune the optoelectronic characteristics. mdpi.com

| Property | Expected Influence of this compound Core |

| Solubility | Enhanced solubility in organic solvents due to alkyl chains. |

| Processability | Improved solution-based fabrication of thin films. |

| Solid-State Packing | Altered intermolecular stacking due to steric hindrance of alkyl groups. |

| Electronic Properties | Potential tuning of HOMO/LUMO energy levels. |

| Device Performance | Potential for high-performance, solution-processable organic electronics. |

Development as Advanced Solvents or Reagents in Specific Chemical Processes

While the primary applications of this compound derivatives are in materials science and as synthetic intermediates, their physical properties may also lend them to use as specialized solvents or reagents. The alkyl-substituted naphthalene core results in a non-polar compound with a high boiling point. While not a conventional solvent, in specific high-temperature reactions or for dissolving other non-polar, high molecular weight compounds, it could serve as a useful medium.

There is currently limited direct research on the use of this compound as a solvent or reagent. However, the study of related aromatic hydrocarbons in specialized applications continues to be an active area of research.

Functionalized Derivatives for Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Naphthalene diimides are excellent building blocks for supramolecular assemblies due to their planar aromatic surface, which facilitates π-π stacking interactions, and the ease with which they can be functionalized. beilstein-journals.org

Functionalized derivatives of a this compound-based diimide could be designed to self-assemble into well-defined nanostructures such as nanofibers, vesicles, and gels. The butyl and methyl groups would play a crucial role in controlling the self-assembly process by influencing the balance between π-π stacking of the naphthalene cores and the van der Waals interactions of the alkyl chains. This can lead to the formation of materials with applications in areas such as sensing, catalysis, and drug delivery. For instance, germanium derivatives based on 2,3-dihydroxynaphthalene (B165439) have been shown to form supramolecular D⋯A-layered structures with enhanced thermal stability. nih.gov

| Supramolecular Structure | Potential Role of this compound Derivatives |

| Nanofibers | Directional self-assembly driven by π-π stacking and van der Waals forces. |

| Vesicles | Amphiphilic derivatives could form bilayer structures in solution. |

| Gels | Formation of 3D networks through intermolecular interactions. |

| Liquid Crystals | Thermotropic or lyotropic phases based on molecular shape and interactions. |

Future Research Directions and Emerging Opportunities

Sustainable Synthetic Pathways for 1,2-Dibutyl-3,4-dimethylnaphthalene

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For a compound like this compound, future research would likely focus on moving beyond classical, multi-step syntheses that often involve harsh reagents and generate significant waste.

A promising approach would be the exploration of one-pot or tandem reactions. For instance, a hypothetical sustainable synthesis could involve a domino reaction sequence starting from simpler, readily available precursors. Another avenue would be the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical Friedel-Crafts Alkylation/Acylation | Well-established methodology. | Use of stoichiometric Lewis acids, potential for isomer formation, harsh reaction conditions. |

| Transition-Metal Catalyzed Cross-Coupling | High selectivity and functional group tolerance. | Cost of catalysts, need for pre-functionalized starting materials. |

| Domino Cyclization/Aromatization | High atom economy, reduced number of synthetic steps. | Complex reaction optimization, potential for low yields of the desired isomer. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Limited availability of enzymes for specific transformations, potential for low substrate scope. |

Detailed research findings on related compounds, such as the synthesis of various dimethylnaphthalenes, indicate that achieving specific substitution patterns on the naphthalene (B1677914) core can be challenging due to the formation of multiple isomers. wikipedia.org Future work on this compound would need to overcome these selectivity issues, possibly through the use of directing groups or shape-selective catalysts.

Bio-inspired Applications and Soft Materials Development

The unique structural features of this compound, with its combination of flexible butyl chains and a rigid aromatic core, make it an interesting candidate for applications in materials science. The butyl groups could impart solubility and liquid crystalline properties, while the dimethylnaphthalene core provides a platform for π-π stacking interactions.

Future research could investigate the self-assembly of this molecule into soft materials such as gels, liquid crystals, or films. These materials could have applications in organic electronics, sensing, or drug delivery. The "bio-inspired" aspect would come from mimicking natural self-assembly processes to create highly ordered and functional materials.

Integration with Advanced Catalysis Systems

While this compound is not a catalyst itself, its derivatives could serve as ligands for transition metal catalysts. The introduction of coordinating functional groups onto the naphthalene ring or the butyl chains could create novel ligands with unique steric and electronic properties.

These tailored ligands could then be used to develop advanced catalysis systems for a variety of organic transformations, potentially leading to improved reaction rates, selectivities, and catalyst lifetimes. Research in this area would involve the synthesis of functionalized derivatives of this compound and the evaluation of their performance in catalytic reactions.

Exploration of Novel Derivatives and Analogues for Enhanced Functionality

The true potential of this compound may lie in its derivatives. By introducing various functional groups, its properties can be fine-tuned for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups could alter its photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Furthermore, creating analogues with different alkyl chain lengths or substitution patterns could lead to a family of compounds with a range of properties. This systematic exploration would provide valuable structure-property relationship data, guiding the design of new materials with enhanced functionality.

Table 2: Potential Functional Derivatives of this compound and Their Applications

| Derivative | Potential Application | Rationale |

| Hydroxylated derivative | Antioxidant, precursor for polymers. | The hydroxyl group can act as a radical scavenger or a site for polymerization. |

| Aminated derivative | Curing agent for epoxy resins, precursor for dyes. | The amino group can react with epoxides or be diazotized to form azo dyes. |

| Carboxylated derivative | Component of polyesters and polyamides, building block for metal-organic frameworks (MOFs). | The carboxylic acid group is a versatile functional group for polymerization and coordination chemistry. |

| Halogenated derivative | Flame retardant, intermediate for further functionalization. | Halogens can impart flame retardancy and serve as a leaving group for cross-coupling reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.